3-Bromoprop-2-YN-1-amine 3-Bromoprop-2-YN-1-amine
Brand Name: Vulcanchem
CAS No.: 738577-45-2
VCID: VC18275518
InChI: InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2
SMILES:
Molecular Formula: C3H4BrN
Molecular Weight: 133.97 g/mol

3-Bromoprop-2-YN-1-amine

CAS No.: 738577-45-2

Cat. No.: VC18275518

Molecular Formula: C3H4BrN

Molecular Weight: 133.97 g/mol

* For research use only. Not for human or veterinary use.

3-Bromoprop-2-YN-1-amine - 738577-45-2

Specification

CAS No. 738577-45-2
Molecular Formula C3H4BrN
Molecular Weight 133.97 g/mol
IUPAC Name 3-bromoprop-2-yn-1-amine
Standard InChI InChI=1S/C3H4BrN/c4-2-1-3-5/h3,5H2
Standard InChI Key MNPAYJHQXYTXOW-UHFFFAOYSA-N
Canonical SMILES C(C#CBr)N

Introduction

Structural and Chemical Properties

Molecular Architecture

3-Bromoprop-2-yn-1-amine consists of a three-carbon chain with a terminal bromine atom, a triple bond between C1 and C2, and a primary amine group at C3. The propargylamine scaffold introduces significant strain due to the linear geometry of the sp-hybridized carbons, enhancing its reactivity in alkylation and cycloaddition reactions. The compound’s hydrochloride salt (3-bromoprop-2-yn-1-amine hydrochloride) is often employed to improve stability and solubility in polar solvents .

Table 1: Key Physical Properties of 3-Bromoprop-2-yn-1-amine Hydrochloride

PropertyValueReference
Molecular FormulaC₃H₅BrN·HCl
AppearanceWhite crystalline solid
¹H NMR (DMSO-d₆)δ 3.78 (s, 2H), 8.48 (s, 3H)
¹³C NMR (DMSO-d₆)δ 29.7, 49.4, 73.9
SolubilitySoluble in DMSO, MeOH, H₂O

Synthesis and Purification

Carbamate-Protected Intermediate

The synthesis typically begins with the preparation of tert-butyl (3-bromoprop-2-yn-1-yl)carbamate, a stable intermediate that facilitates controlled deprotection. This involves reacting propargylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by bromination using phosphorus tribromide (PBr₃) .

Reaction Scheme:

HC≡CCH₂NH2+Boc2OHC≡CCH₂NHBocPBr3HC≡CCH2Br+H3PO3\text{HC≡CCH₂NH}_2 + \text{Boc}_2\text{O} \rightarrow \text{HC≡CCH₂NHBoc} \xrightarrow{\text{PBr}_3} \text{HC≡CCH}_2\text{Br} + \text{H}_3\text{PO}_3

Deprotection to Amine Hydrochloride

The Boc-protected intermediate undergoes acidic cleavage using hydrochloridric acid (HCl) in dioxane, yielding the hydrochloride salt. Purification via recrystallization or chromatography ensures high purity (>95%), as confirmed by LCMS and HRMS .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYieldReference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C89%
BrominationPBr₃, DMF, 60°C79%
Deprotection4M HCl/dioxane, 25°C85%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum of 3-bromoprop-2-yn-1-amine hydrochloride in DMSO-d₆ reveals a singlet at δ 3.78 ppm for the methylene protons (CH₂NH₃⁺) and a broad singlet at δ 8.48 ppm for the ammonium protons. The ¹³C NMR spectrum shows signals at δ 29.7 (C1), 49.4 (C2), and 73.9 (C3), confirming the propargylamine structure .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the hydrochloride salt ([M+H]⁺) gives m/z 133.9598, matching the theoretical value for C₃H₅⁷⁹BrN (133.9605) .

Reactivity and Applications

Nucleophilic Substitution

The bromine atom undergoes Sₙ2 displacement with nucleophiles such as azides, cyanides, and amines, enabling access to propargyl azides (HC≡CCH₂N₃) and nitriles (HC≡CCH₂CN). These derivatives are pivotal in Huisgen cycloadditions for triazole synthesis .

Peptide Coupling

3-Bromoprop-2-yn-1-amine serves as a linchpin in peptide ligation strategies. For example, it reacts with N-acetylated amino acids to form peptidomimetics, as demonstrated in the synthesis of (2S,3S)-2-acetamido-N-(3-bromoprop-2-yn-1-yl)-3-(tert-butoxy)butanamide .

Table 3: Representative Reactions and Products

Reaction TypeReagentsProductYieldReference
AzidationNaN₃, DMF, 60°CHC≡CCH₂N₃85%
Amide FormationAc-Glu-OtBu, EDC, HOBtAc-Glu(OBu)-NH-C≡CCH₂Br78%

Biological Relevance

Fragment-Based Drug Discovery

The compound’s small size and polar functionality make it a candidate for fragment libraries targeting protein-protein interactions. In a 2022 study, derivatives of 3-bromoprop-2-yn-1-amine were screened against BRD4 and ATAD2 bromodomains, showing moderate binding affinity (Kd = 50–100 μM) .

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